molecular formula C15H21N3O2 B2909310 5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol CAS No. 1466706-72-8

5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol

Cat. No.: B2909310
CAS No.: 1466706-72-8
M. Wt: 275.352
InChI Key: JVYULKSYOIPKNA-UHFFFAOYSA-N
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Description

5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and a pyridin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of piperazine derivatives with appropriate reagents under controlled conditions. For instance, the reaction between a piperazine derivative and a pyridine derivative in the presence of a coupling agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyridin-3-ol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic conditions to substitute the piperazine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-3-ol share structural similarities.

    Cyclopentyl derivatives: Compounds such as cyclopentylamine and cyclopentylpyridine are structurally related.

Uniqueness

5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(5-hydroxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-14-9-12(10-16-11-14)15(20)18-7-5-17(6-8-18)13-3-1-2-4-13/h9-11,13,19H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYULKSYOIPKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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